2-(3-Methoxyphenoxy)ethanamine-d3
Description
2-(3-Methoxyphenoxy)ethanamine-d3 is a deuterated derivative of 2-(3-methoxyphenoxy)ethanamine (CAS 6487-86-1), where three hydrogen atoms are replaced with deuterium. The parent compound is characterized by a phenoxy group substituted at the 3-position with a methoxy moiety, linked to an ethylamine chain. The deuterated form (-d3) is synthesized to enhance metabolic stability in pharmacokinetic studies, leveraging the kinetic isotope effect . Key properties of the non-deuterated compound include:
Properties
CAS No. |
1329503-23-2 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
170.226 |
IUPAC Name |
2-[3-(trideuteriomethoxy)phenoxy]ethanamine |
InChI |
InChI=1S/C9H13NO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6,10H2,1H3/i1D3 |
InChI Key |
MWOLPDQWBBJNJU-FIBGUPNXSA-N |
SMILES |
COC1=CC(=CC=C1)OCCN |
Synonyms |
2-(m-Methoxyphenoxy)ethylamine-d3; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenoxy)ethanamine-d3 typically involves the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine source to yield 2-(3-methoxyphenoxy)ethanamine. The deuterated version, 2-(3-Methoxyphenoxy)ethanamine-d3, is synthesized by using deuterated reagents in place of their non-deuterated counterparts .
Industrial Production Methods
Industrial production of 2-(3-Methoxyphenoxy)ethanamine-d3 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial for maintaining the isotopic labeling required for research applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenoxy)ethanamine-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or other amines can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or secondary amines .
Scientific Research Applications
2-(3-Methoxyphenoxy)ethanamine-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging to study disease mechanisms and drug metabolism.
Industry: Applied in environmental studies to detect pollutants in air, water, soil, and food
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenoxy)ethanamine-d3 involves its interaction with specific molecular targets and pathways. In metabolic studies, it acts as a tracer, allowing researchers to follow the movement and transformation of molecules within biological systems. Its stable isotope labeling ensures that it can be detected and quantified accurately using techniques like mass spectrometry and NMR spectroscopy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine (CAS 353779-15-4)
- Structure: Features a 4-methoxyphenyl group instead of 3-methoxyphenoxy, with a trifluoromethylbenzyl substitution on the amine.
- This compound is used in receptor-binding studies but lacks the deuterated analog .
2-(3-Chloro-2-methoxyphenyl)ethanamine (CAS 1379325-95-7)
- Structure : Contains a chloro substituent at the 3-position and methoxy at the 2-position of the phenyl ring.
- Key Differences : The chloro group introduces steric and electronic effects, altering receptor affinity. This compound is explored in synthetic chemistry but lacks pharmacological data .
2-(3,4-Dimethoxyphenyl)ethanamine (CAS 120-20-7)
- Structure : Two methoxy groups at the 3- and 4-positions of the phenyl ring.
- Key Differences: Increased electron-donating capacity from dual methoxy groups enhances interactions with neurotransmitter receptors (e.g., serotonin). It is associated with neuroactive properties but has higher molecular weight (181.23 g/mol) compared to 2-(3-Methoxyphenoxy)ethanamine (141.12 g/mol) .
Deuterated Analogs
2-Methoxy-d3-phenol (CAS 74495-69-5)
- Structure: Deuterated methoxy group on phenol.
- Relevance: Demonstrates the use of deuterium in stabilizing methoxy groups against metabolic demethylation. This supports the rationale for deuterating 2-(3-Methoxyphenoxy)ethanamine-d3 to study metabolic pathways .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|
| 2-(3-Methoxyphenoxy)ethanamine | 141.12 | 158–160 (20 Torr) | Phenoxy, methoxy, amine |
| 2-(3-Methoxyphenoxy)ethanamine-d3 | ~147.17* | N/A | Deuterated methoxy |
| 2-(3,4-Dimethoxyphenyl)ethanamine | 181.23 | N/A | Dual methoxy, amine |
| 2-(3-Chloro-2-methoxyphenyl)ethanamine | 185.65 | N/A | Chloro, methoxy, amine |
Pharmacological Relevance
- 2-(3-Methoxyphenoxy)ethanamine: A key intermediate in synthesizing 5-HT1A receptor-biased agonists (e.g., compound 39 in ), which show selectivity for β-arrestin or pERK1/2 signaling pathways.
- Deuterated Analogs : The -d3 version is hypothesized to reduce first-pass metabolism, prolonging half-life in vivo. This is critical for CNS drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
